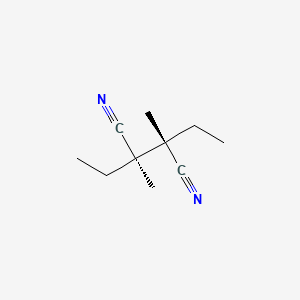

meso-2,3-Diethyl-2,3-dimethylsuccinonitrile

CAS No.: 85688-81-9

Cat. No.: VC20345592

Molecular Formula: C10H16N2

Molecular Weight: 164.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85688-81-9 |

|---|---|

| Molecular Formula | C10H16N2 |

| Molecular Weight | 164.25 g/mol |

| IUPAC Name | (2S,3R)-2,3-diethyl-2,3-dimethylbutanedinitrile |

| Standard InChI | InChI=1S/C10H16N2/c1-5-9(3,7-11)10(4,6-2)8-12/h5-6H2,1-4H3/t9-,10+ |

| Standard InChI Key | YPKRPUBUHLHYRJ-AOOOYVTPSA-N |

| Isomeric SMILES | CC[C@](C)(C#N)[C@@](C)(CC)C#N |

| Canonical SMILES | CCC(C)(C#N)C(C)(CC)C#N |

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound’s molecular formula, , corresponds to a succinonitrile backbone substituted with ethyl and methyl groups at the 2 and 3 positions. Its IUPAC name, (2S,3R)-2,3-diethyl-2,3-dimethylbutanedinitrile, reflects the stereochemical arrangement of substituents . The meso designation arises from the presence of two stereocenters that render the molecule achiral due to an internal plane of symmetry .

Key Structural Features:

-

Backbone: A four-carbon succinonitrile core ().

-

Substituents: Two ethyl () and two methyl () groups at positions 2 and 3.

-

Symmetry: The -symmetric arrangement negates optical activity despite stereogenic centers .

Stereochemical Analysis

The racemic nature of the compound is confirmed by its defined stereocenters and optical inactivity. X-ray crystallography or computational modeling would typically resolve its spatial arrangement, but existing data rely on InChI and SMILES notations:

Table 1: Stereochemical Descriptors

| Property | Value | Source |

|---|---|---|

| Defined Stereocenters | 2 | |

| Optical Activity | (±) Racemic | |

| Configuration | (2S,3R) and enantiomer (2R,3S) |

Synthesis and Manufacturing Considerations

Challenges in Production

-

Steric Hindrance: Bulky ethyl and methyl groups may impede reaction kinetics.

-

Regioselectivity: Ensuring simultaneous substitution at both nitrile-adjacent carbons requires precise conditions .

-

Purification: Separation from diastereomers demands advanced chromatographic or recrystallization methods .

Physicochemical Properties

Thermal and Physical Data

Experimental values for this compound are sparse, but estimates from analogous structures include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 164.25 g/mol | |

| LogP (Partition Coeff.) | 2.87 | |

| Vapor Pressure | 0.00149 mmHg (25°C) |

Spectroscopic Profiles

-

NMR: Expected signals include ethyl quintets (~1.2 ppm) and methyl singlets (~1.8 ppm).

Analytical and Characterization Techniques

Structural Confirmation

-

X-ray Diffraction: Ideal for resolving meso configuration but requires high-quality crystals .

-

Computational Modeling: DFT calculations to predict stability and reactivity .

Future Research Directions

Unexplored Domains

-

Catalytic Applications: As a ligand in asymmetric catalysis due to its rigid structure .

-

Material Science: Incorporation into liquid crystals or conductive polymers .

-

Biological Screening: Evaluation against cancer cell lines or microbial pathogens .

Methodological Advancements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume